molecular formula C13H12N2O2 B12122213 Methyl 6-methyl-[2,3'-bipyridine]-5-carboxylate

Methyl 6-methyl-[2,3'-bipyridine]-5-carboxylate

Cat. No.: B12122213
M. Wt: 228.25 g/mol
InChI Key: JYMTYHCCDRYQNI-UHFFFAOYSA-N
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Description

Methyl 6-methyl-[2,3’-bipyridine]-5-carboxylate is a chemical compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds with two pyridine rings. This specific compound is characterized by a methyl group at the 6-position and a carboxylate ester group at the 5-position of the bipyridine structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-[2,3’-bipyridine]-5-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,3’-bipyridine.

    Methylation: The 6-position of the bipyridine is methylated using methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Carboxylation: The 5-position is then carboxylated using carbon dioxide (CO₂) under high pressure and temperature, often in the presence of a catalyst like palladium on carbon (Pd/C).

    Esterification: The carboxylic acid group is esterified using methanol (CH₃OH) and a dehydrating agent such as sulfuric acid (H₂SO₄) or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of Methyl 6-methyl-[2,3’-bipyridine]-5-carboxylate follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To handle large volumes and ensure consistent product quality.

    Catalysts and Reagents: Use of efficient catalysts and reagents to optimize yield and reduce production costs.

    Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-[2,3’-bipyridine]-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group, using reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA, acetic acid (CH₃COOH) as solvent.

    Reduction: LiAlH₄, NaBH₄, tetrahydrofuran (THF) as solvent.

    Substitution: NaOCH₃, dimethyl sulfoxide (DMSO) as solvent.

Major Products

    Oxidation: N-oxides of the bipyridine.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Substituted bipyridine derivatives with various functional groups.

Scientific Research Applications

Methyl 6-methyl-[2,3’-bipyridine]-5-carboxylate is utilized in several scientific research fields:

    Chemistry: As a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of materials with specific electronic or photophysical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as metal ions and proteins. The bipyridine structure allows it to chelate metal ions, forming stable complexes. These complexes can participate in various biochemical pathways, influencing enzyme activity and protein function.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: Lacks the methyl and carboxylate groups, making it less sterically hindered.

    4,4’-Dimethyl-2,2’-bipyridine: Has methyl groups at the 4-positions, affecting its electronic properties.

    6,6’-Dimethyl-2,2’-bipyridine: Methyl groups at the 6-positions, similar steric effects but different electronic properties.

Uniqueness

Methyl 6-methyl-[2,3’-bipyridine]-5-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and binding properties. The presence of both a methyl group and a carboxylate ester group provides distinct steric and electronic characteristics, making it valuable in specialized applications.

Biological Activity

Methyl 6-methyl-[2,3'-bipyridine]-5-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by two fused pyridine rings with a methyl group at the 6-position and a carboxylate ester group at the 5-position. Its molecular formula is C₁₁H₁₃N₂O₂, and it has a molecular weight of approximately 205.24 g/mol. The bipyridine structure allows for unique coordination properties with metal ions, enhancing its reactivity and potential biological applications.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in enzyme inhibition and interactions with metal ions. Key findings include:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in various biochemical pathways, making it valuable for studying metabolic processes.
  • Metal Ion Coordination : Its ability to bind with metal ions can influence biological functions, such as enzyme activity and cellular signaling pathways.
  • Anticancer Properties : Preliminary studies suggest that derivatives of bipyridine compounds may exhibit anticancer activity. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines .

Case Studies

Several studies have explored the biological effects of this compound and its derivatives:

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of related bipyridine derivatives on colorectal cancer cell lines (HCT-116). The IC₅₀ values ranged from 5 to 10 µM, indicating potent antiproliferative activity .
    • Another investigation into similar compounds revealed significant inhibition of cell growth in breast cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Metal Complex Formation :
    • Interaction studies demonstrated that this compound could form stable complexes with transition metals such as copper and zinc. These complexes exhibited altered biological activities compared to the free ligand.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Bipyridine Framework : Utilizing pyridine derivatives through cyclization reactions.
  • Methylation : Introducing the methyl group at the 6-position using alkylating agents.
  • Carboxylation : Attaching the carboxylate group through esterification reactions.

These synthetic routes highlight the compound's accessibility for further research and application development.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
This compoundMethyl at 6-position; carboxylate at 5-positionEnzyme inhibition; anticancer potential
2,2'-BipyridineLacks methyl and carboxylate groupsLess sterically hindered; lower reactivity
4,4'-Dimethyl-2,2'-bipyridineMethyl groups at the 4-positionsDifferent electronic properties
6,6'-Dimethyl-2,2'-bipyridineMethyl groups at the 6-positionsSimilar steric effects; distinct properties

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 2-methyl-6-pyridin-3-ylpyridine-3-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-9-11(13(16)17-2)5-6-12(15-9)10-4-3-7-14-8-10/h3-8H,1-2H3

InChI Key

JYMTYHCCDRYQNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CN=CC=C2)C(=O)OC

Origin of Product

United States

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